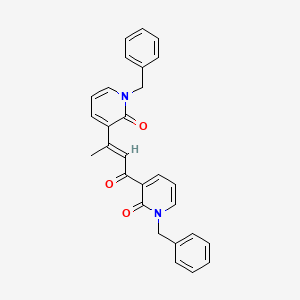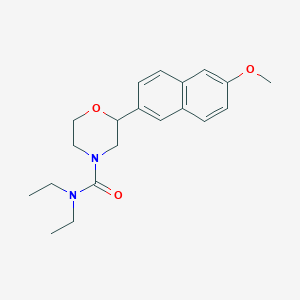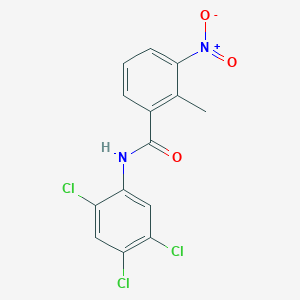
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-benzyl-2(1H)-pyridinone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-benzyl-2(1H)-pyridinone) is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPD or Bispyridoxal-1,3-diacetate. BPD is a yellow crystalline powder that is soluble in water and organic solvents. It has been shown to possess various biochemical and physiological effects, making it a promising candidate for therapeutic applications.
Mécanisme D'action
The mechanism of action of BPD is not fully understood. However, it has been suggested that BPD induces apoptosis in cancer cells by activating the caspase cascade. BPD has also been shown to inhibit the activity of various inflammatory mediators, including COX-2 and TNF-α. The antioxidant properties of BPD are believed to be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
BPD has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of inflammatory mediators, and scavenge free radicals. Additionally, BPD has been shown to possess anti-angiogenic properties, which could make it a valuable tool in preventing the growth of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPD in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of cell death. Additionally, BPD has been shown to possess anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the effects of inflammation and oxidative stress on various biological processes.
One limitation of using BPD in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of BPD for use in experiments. Additionally, BPD has been shown to possess cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving BPD. One area of interest is the development of BPD-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of BPD and its effects on various biological processes. Finally, the development of new synthesis methods for BPD could make it more accessible for use in lab experiments.
Méthodes De Synthèse
BPD can be synthesized through a multi-step process involving the reaction of pyridoxal with acetic anhydride to form pyridoxal-5′-diacetate. This intermediate is then reacted with benzylamine to produce 3,3′-(1-oxo-2-butene-1,3-diyl)bis(1-benzyl-2(1H)-pyridinone). The final product is purified through recrystallization.
Applications De Recherche Scientifique
BPD has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. BPD has also been investigated for its anti-inflammatory effects, making it a potential treatment for various inflammatory diseases. Additionally, BPD has been studied for its antioxidant properties, which could make it a valuable tool in preventing oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-21(24-14-8-16-29(27(24)32)19-22-10-4-2-5-11-22)18-26(31)25-15-9-17-30(28(25)33)20-23-12-6-3-7-13-23/h2-18H,19-20H2,1H3/b21-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWSEWOGRNINII-DYTRJAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2)C3=CC=CN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2)/C3=CC=CN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [5-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5368686.png)
![3-(4-iodophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368690.png)
![methyl ({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5368692.png)


![1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5368710.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5368711.png)
![3-{2-[ethyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5368727.png)
![3-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5368730.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(2-naphthylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5368738.png)
![[2-(3,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5368749.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5368750.png)
![[1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5368767.png)
![5-[(sec-butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5368773.png)